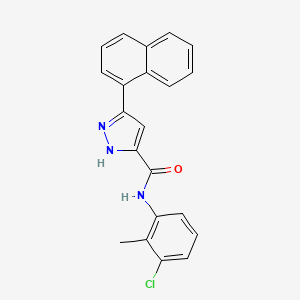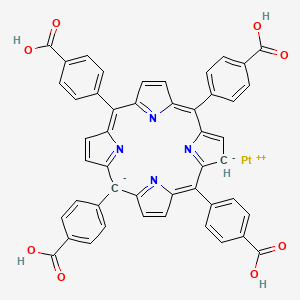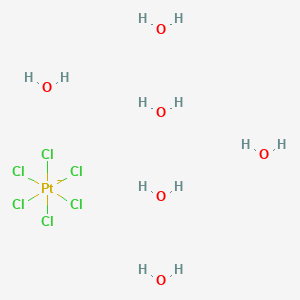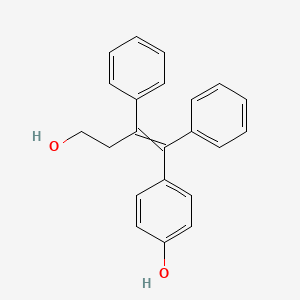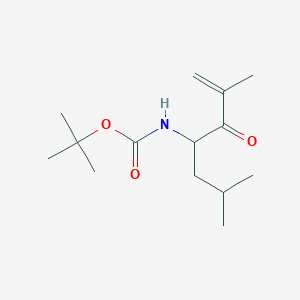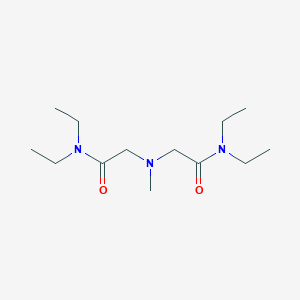![molecular formula C12H18N4O5S B12507582 (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)
(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid is a complex organic compound that features a thiadiazole ring, an amino group, and an oxime ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amino Group: Amination reactions can be employed to introduce the amino group onto the thiadiazole ring.
Formation of the Oxime Ester: This involves the reaction of an appropriate oxime with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiadiazole ring or the oxime ester.
Reduction: Reduction reactions could target the oxime ester, converting it to an amine.
Substitution: The amino group on the thiadiazole ring may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry
In organic synthesis, (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid can be used as a building block for more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine
Potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(5-Amino-1,2,4-thiadiazol-3-yl)acetic acid: Lacks the oxime ester group.
(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)propanoic acid: Has a different carboxylic acid derivative.
Uniqueness
The presence of the oxime ester group in (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid may confer unique reactivity and biological activity compared to similar compounds.
特性
分子式 |
C12H18N4O5S |
|---|---|
分子量 |
330.36 g/mol |
IUPAC名 |
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetic acid |
InChI |
InChI=1S/C12H18N4O5S/c1-11(2,3)20-9(19)12(4,5)21-15-6(8(17)18)7-14-10(13)22-16-7/h1-5H3,(H,17,18)(H2,13,14,16) |
InChIキー |
BWCJDZVONAOWHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=NSC(=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


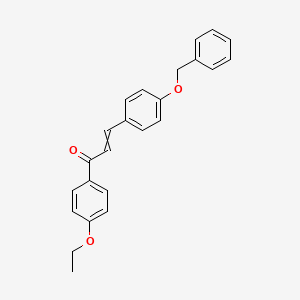
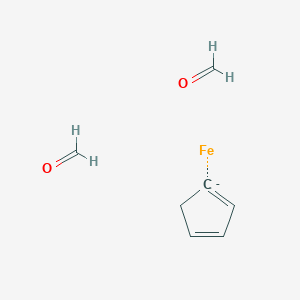
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
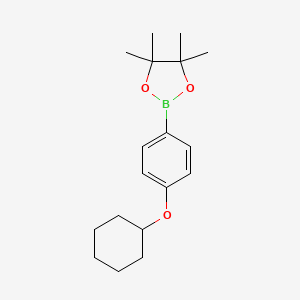
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
